4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide
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Overview
Description
4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of benzyloxy, bromo, and ethoxy functional groups attached to a benzene ring, along with a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Benzyloxy Protection: The benzyloxy group is introduced by reacting the brominated intermediate with benzyl chloride in the presence of a base such as sodium hydroxide (NaOH).
Ethoxylation: The ethoxy group is added through an ethoxylation reaction using ethyl iodide and a base.
Hydrazide Formation: The final step involves the formation of the hydrazide moiety by reacting the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KCN in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Scientific Research Applications
4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzylidene benzohydrazide
Comparison: 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide is unique due to the presence of the bromo and ethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C16H17BrN2O3 |
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Molecular Weight |
365.22 g/mol |
IUPAC Name |
3-bromo-5-ethoxy-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H17BrN2O3/c1-2-21-14-9-12(16(20)19-18)8-13(17)15(14)22-10-11-6-4-3-5-7-11/h3-9H,2,10,18H2,1H3,(H,19,20) |
InChI Key |
DFHBMXGLNMJZPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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